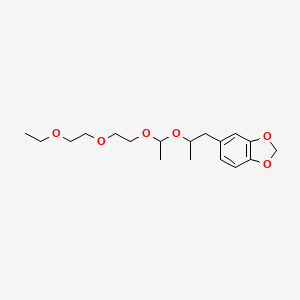
5-(2,4-Dimethyl-3,5,8,11-tetraoxatridec-1-yl)-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethyl-3,5,8,11-tetraoxatridec-1-yl)-1,3-benzodioxole is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a tetraoxatridecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethyl-3,5,8,11-tetraoxatridec-1-yl)-1,3-benzodioxole typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Attachment of the Tetraoxatridecyl Chain: The tetraoxatridecyl chain can be introduced through a series of alkylation reactions. This involves the use of appropriate alkyl halides and base catalysts to achieve the desired substitution on the benzodioxole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the tetraoxatridecyl chain. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the benzodioxole ring, potentially leading to the formation of dihydrobenzodioxole derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydrobenzodioxole derivatives.
Substitution: Formation of nitro or halogenated benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,4-Dimethyl-3,5,8,11-tetraoxatridec-1-yl)-1,3-benzodioxole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethyl-3,5,8,11-tetraoxatridec-1-yl)-1,3-benzodioxole depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring could engage in π-π interactions with aromatic amino acids, while the tetraoxatridecyl chain could influence membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar core structure but lacking the tetraoxatridecyl chain.
2,4-Dimethyl-1,3-benzodioxole: Similar to the target compound but with fewer oxygen atoms in the side chain.
5-(2,4-Dimethyl-3,5,8,11-tetraoxatridec-1-yl)-2,3-dihydro-1,3-benzodioxole: A reduced form of the target compound.
Uniqueness
The uniqueness of 5-(2,4-Dimethyl-3,5,8,11-tetraoxatridec-1-yl)-1,3-benzodioxole lies in its combination of a benzodioxole ring with a long, oxygen-rich side chain. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
28578-18-9 |
|---|---|
Molecular Formula |
C18H28O6 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-[2-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]propyl]-1,3-benzodioxole |
InChI |
InChI=1S/C18H28O6/c1-4-19-7-8-20-9-10-21-15(3)24-14(2)11-16-5-6-17-18(12-16)23-13-22-17/h5-6,12,14-15H,4,7-11,13H2,1-3H3 |
InChI Key |
KHTBBGYCVPFOEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(C)OC(C)CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


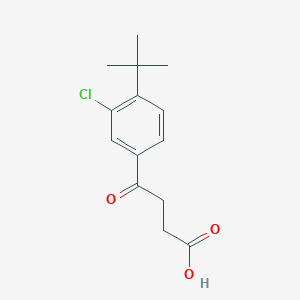
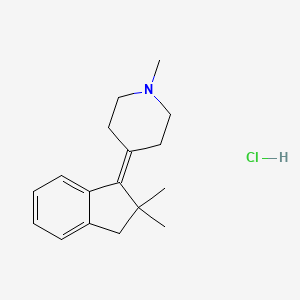

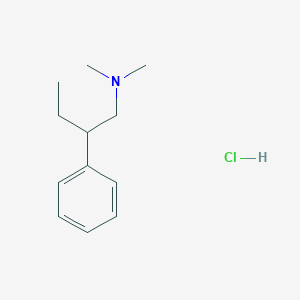
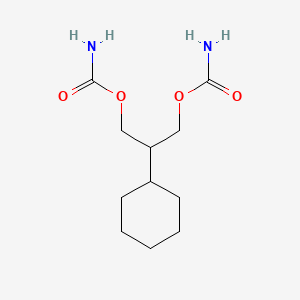
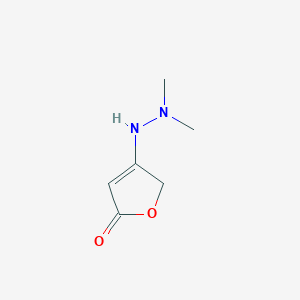
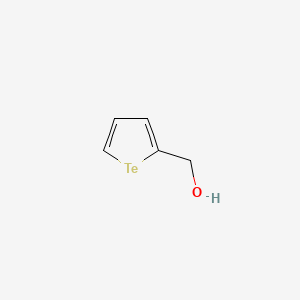
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
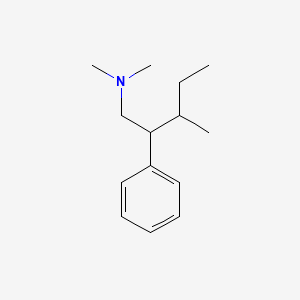

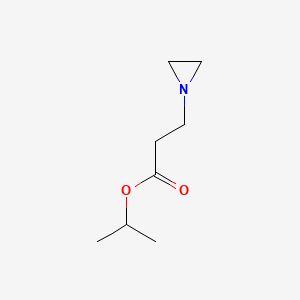
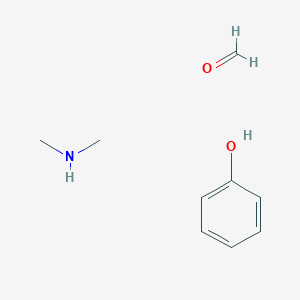
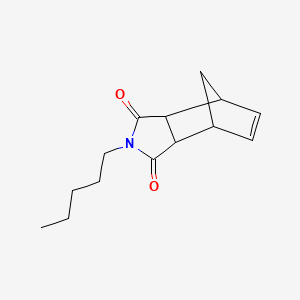
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)
